4-(Pyridin-3-ylmethoxy)benzoic acid
Overview
Description
4-(Pyridin-3-ylmethoxy)benzoic acid, also known as PMBA, is an aromatic carboxylic acid with a pyridine ring attached to the benzene ring1. It is a biochemical used for proteomics research2.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 4-(Pyridin-3-ylmethoxy)benzoic acid. However, substituted pyridines are often synthesized using various strategies3.Molecular Structure Analysis
The molecular formula of 4-(Pyridin-3-ylmethoxy)benzoic acid is C13H11NO324. The InChI code is 1S/C13H11NO3/c15-13(16)11-3-5-12(6-4-11)17-9-10-2-1-7-14-8-10/h1-8H,9H2,(H,15,16)4.
Chemical Reactions Analysis
I couldn’t find specific chemical reactions involving 4-(Pyridin-3-ylmethoxy)benzoic acid. However, benzoic acid derivatives like this compound often participate in various chemical reactions due to the presence of the carboxylic acid group.Physical And Chemical Properties Analysis
4-(Pyridin-3-ylmethoxy)benzoic acid is a solid at room temperature2. Its molecular weight is 229.23 g/mol24. The exact mass is 229.074006. The LogP value, which indicates its solubility in water and oil, is 2.358806.Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis of Complexes: 4-(Pyridin-3-ylmethoxy)benzoic acid has been used in the synthesis of lanthanide-based coordination polymers, showing interesting properties like photophysical characteristics and structural versatility (Sivakumar et al., 2011).
- Structural Insights: This compound has been essential in the formation of various metal–organic frameworks (MOFs) with unique topologies and photoluminescent properties, as demonstrated in multiple studies (Xu et al., 2009), (Xu et al., 2010), (Mehlana et al., 2012).
Photophysical Properties
- Light Harvesting Chromophores: This acid's derivatives act as efficient light-harvesting chromophores in lanthanide complexes, contributing to their photoluminescent efficiencies (Sivakumar et al., 2011).
- Luminescent Properties: The compound is utilized in the creation of luminescent MOFs, where its coordination with metal ions leads to strong emission and other unique luminescent behaviors (Xu et al., 2009), (Li et al., 2011).
Chemical Reactions and Binding
- Binding Modes in Cytochrome P450: 4-(Pyridin-3-ylmethoxy)benzoic acid has been used to study different binding modes in cytochrome P450, contributing to the understanding of enzymatic processes and reactions (Podgorski et al., 2020).
Material Science Applications
- Hybrid Materials Construction: This acid is instrumental in constructing hybrid materials involving rare earth ions for enhanced thermal stability and structure features (Zhang et al., 2015).
Safety And Hazards
This compound is harmful by inhalation, in contact with skin, and if swallowed64. It’s recommended to use personal protective equipment, ensure adequate ventilation, and avoid dust formation when handling this compound7. In case of contact with skin or eyes, it’s advised to wash with copious amounts of water and seek medical attention if irritation persists6.
Future Directions
While specific future directions for 4-(Pyridin-3-ylmethoxy)benzoic acid are not mentioned in the available resources, it’s worth noting that research into benzoic acid derivatives is ongoing due to their potential applications in various fields, including medicine and materials science.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.
properties
IUPAC Name |
4-(pyridin-3-ylmethoxy)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-13(16)11-3-5-12(6-4-11)17-9-10-2-1-7-14-8-10/h1-8H,9H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYQURISXJRWLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)COC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585524 | |
Record name | 4-[(Pyridin-3-yl)methoxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00585524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridin-3-ylmethoxy)benzoic acid | |
CAS RN |
898138-45-9 | |
Record name | 4-[(Pyridin-3-yl)methoxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00585524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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